molecular formula C10H14N6O3 B1194211 Adenosine,-3'-amino-3'-deoxy CAS No. 26315-51-5

Adenosine,-3'-amino-3'-deoxy

Katalognummer: B1194211
CAS-Nummer: 26315-51-5
Molekulargewicht: 266.26 g/mol
InChI-Schlüssel: ILDPUOKUEKVHIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Adenosine,-3'-amino-3'-deoxy, also known as this compound, is a useful research compound. Its molecular formula is C10H14N6O3 and its molecular weight is 266.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-amino-3'-deoxyadenosine, and what are their efficiency benchmarks?

  • Methodological Answer : Synthesis involves glycosylation and deprotection strategies. For example, 3'-amino-3'-deoxyadenosine can be synthesized from adenosine or xylo-adenosine via multi-step routes requiring hydroxyl-to-amino group conversion . Ludwig’s method (referenced in ribosome studies) includes nucleoside triphosphate preparation followed by Pd/C-catalyzed deprotection, yielding intermediates for enzymatic incorporation into tRNA . Final yields after enzymatic acylation range from 35% to 50% .

Q. How is 3'-amino-3'-deoxyadenosine characterized structurally to confirm its configuration and purity?

  • Methodological Answer : Structural validation employs NMR (¹H and ¹³C) for chemical shift analysis (similar to methods in for triazine derivatives) and mass spectrometry for molecular weight confirmation. X-ray crystallography in ribosome-tRNA complexes (e.g., Thermus thermophilus 70S ribosome studies) provides direct evidence of its integration into functional biomolecules . InChi and SMILES descriptors ( ) further ensure stereochemical accuracy .

Q. What analytical techniques are recommended for quantifying 3'-amino-3'-deoxyadenosine in complex biological matrices like Ophiocordyceps sinensis?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred, using synthetic standards for calibration. Isotope dilution assays (e.g., deuterated internal standards) improve accuracy in natural product extracts. Comparative NMR profiling against reference compounds ( ) distinguishes it from related adenosine analogs (e.g., cordycepin) .

Advanced Research Questions

Q. What challenges arise when incorporating 3'-amino-3'-deoxyadenosine into tRNA for ribosome structural studies, and how are they mitigated?

  • Methodological Answer : Key challenges include low enzymatic incorporation efficiency and stability of the amino group during acylation. Optimized conditions (50 mM glycine buffer, pH 9; 10 mM MgCl₂) for CCA-adding enzyme enhance tRNA modification . Post-synthetic acylation (e.g., phenylalanine amide linkage at A76) requires strict anhydrous conditions to prevent hydrolysis, with yields monitored via PAGE or MALDI-TOF .

Q. How do modifications at the 3'-position of adenosine (e.g., amino vs. deoxy) impact binding affinity to adenosine receptors, and how can conflicting data be resolved?

  • Methodological Answer : 3'-amino substitution increases A3 adenosine receptor (A3AR) selectivity but may reduce efficacy (e.g., partial agonism observed in ). Contradictions between binding (Ki) and functional assays (e.g., cAMP inhibition) are resolved by combining radioligand competition (e.g., [³H]DPCPX in ) with β-arrestin recruitment assays. Receptor mutagenesis identifies critical interaction sites (e.g., His272 in A3AR) .

Q. What methodological considerations are critical when using 3'-amino-3'-deoxyadenosine in non-enzymatic nucleic acid template copying, and how does its activation compare to ribonucleotides?

  • Methodological Answer : Activation via 5'-phosphoro-2-methylimidazolide ( ) enhances template-directed polymerization. The 3'-amino group improves base-pairing kinetics, while 2-thio substitution accelerates adenosine copying 5-fold vs. non-sulfur analogs. Rate comparisons to ribonucleotides (2–30× faster) require pH-controlled (7.5–8.5) and Mg²⁺-supplemented conditions to stabilize transition states .

Q. In SAR studies of 3'-modified adenosine analogs, how do researchers address discrepancies between in vitro binding data and cellular functional responses?

  • Methodological Answer : Discrepancies often stem from cell permeability or intracellular metabolism. Strategies include:

  • Prodrug design : Masking polar groups (e.g., methylcarbamoyl in ) improves membrane penetration.
  • Metabolic stability assays : LC-MS/MS tracks degradation in cell lysates.
  • Functional rescue experiments : Co-administration with uptake inhibitors (e.g., nitrobenzylthioinosine) isolates receptor-specific effects .

Eigenschaften

IUPAC Name

4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDPUOKUEKVHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947904
Record name 9-(3-Amino-3-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26315-51-5, 2504-55-4
Record name NSC98671
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spalgomycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(3-Amino-3-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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